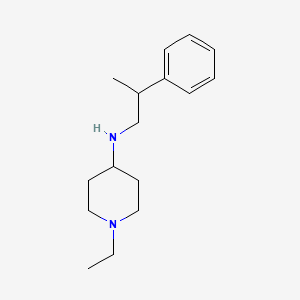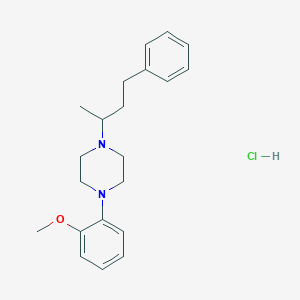![molecular formula C9H13ClN2O3 B5109650 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione, also known as CBMP, is a pyrimidine derivative that has gained attention due to its potential applications in scientific research. CBMP has been synthesized using various methods and has shown promising results in several studies.
作用機序
The mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is not fully understood. However, studies have suggested that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione inhibits the activity of enzymes involved in DNA synthesis, leading to the inhibition of cancer cell growth. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been reported to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of viruses.
Biochemical and Physiological Effects
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been shown to have several biochemical and physiological effects. Studies have reported that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione induces apoptosis, a process of programmed cell death, in cancer cells. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models.
実験室実験の利点と制限
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is relatively easy to synthesize and has shown promising results in several studies. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been reported to have low toxicity in animal models. However, there are also limitations to using 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione in lab experiments. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has low solubility in water, which may limit its use in certain assays. Furthermore, the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione. One direction is to further investigate the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione. Understanding the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione may lead to the development of more effective treatments for cancer and viral infections. Another direction is to investigate the potential of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione in combination with other drugs. Combining 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione with other drugs may enhance its anticancer and antiviral activities. Furthermore, investigating the pharmacokinetics and pharmacodynamics of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione may lead to the development of more effective dosing regimens.
合成法
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione can be synthesized using different methods, including the reaction of 4-chlorobutyryl chloride with potassium salt of ethyl acetoacetate, followed by the reaction with urea. Another method involves the reaction of 4-chlorobutyric acid with ethyl acetoacetate, followed by the reaction with urea. The yield of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione using these methods ranges from 50% to 70%.
科学的研究の応用
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been reported to have potential applications in scientific research, including anticancer, antiviral, and antifungal activities. Several studies have shown that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione inhibits the growth of cancer cells, including breast cancer, lung cancer, and liver cancer cells. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also shown antiviral activity against hepatitis B virus and herpes simplex virus. Furthermore, 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has antifungal activity against Candida albicans.
特性
IUPAC Name |
1-(4-chlorobutoxymethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c10-4-1-2-6-15-7-12-5-3-8(13)11-9(12)14/h3,5H,1-2,4,6-7H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXCZVLUWPZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)COCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)

![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)

![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5109630.png)
![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)
